molecular formula C9H9N3O3S B2749083 N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide CAS No. 14184-95-3

N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide

Cat. No.: B2749083
CAS No.: 14184-95-3
M. Wt: 239.25
InChI Key: FSSMGQFWIWWKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3-Nitrophenyl)amino]carbonothioyl}acetamide is a thiourea derivative featuring an acetamide group linked to a 3-nitrophenyl-substituted thiourea moiety. Its molecular formula is C₉H₈N₄O₃S, with a molecular weight of 276.25 g/mol. The compound’s structure combines electron-withdrawing (nitro group) and hydrogen-bonding (thiourea and acetamide) functionalities, making it relevant for applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-6(13)10-9(16)11-7-3-2-4-8(5-7)12(14)15/h2-5H,1H3,(H2,10,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSMGQFWIWWKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide typically involves the reaction of 3-nitroaniline with carbon disulfide and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-nitroaniline is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 3-nitrophenyl isothiocyanate.

    Step 2: The intermediate is then reacted with acetic anhydride to yield this compound.

The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction parameters are carefully monitored and controlled to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The nitro group undergoes reduction under controlled conditions. Hydrogenation with catalytic palladium or nickel yields the corresponding amino derivative N-{[(3-aminophenyl)amino]carbonothioyl}acetamide (Table 1). This reaction is critical for generating intermediates in pharmaceutical synthesis .

Reagents :

  • H₂/Pd-C (10 atm, ethanol, 25°C)

  • NaBH₄/CuCl₂ (aqueous methanol, 0°C)

Key observation : Complete reduction requires 6–8 hours, with yields >85% under inert atmospheres .

Reduction of Thiocarbonyl Group

The C=S bond is reduced to a thiol (-SH) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), producing N-{[(3-nitrophenyl)amino]carbonyl}acetamide thiol (Table 1) .

Conditions :

  • LiAlH₄ (3 eq.), THF, reflux (66°C), 3 hours

  • Quenching with ice-cold HCl

Yield : 60–72% (isolated via column chromatography) .

Nucleophilic Substitution

The acetamide group undergoes substitution with primary amines (e.g., methylamine, benzylamine) in polar aprotic solvents :

Example :

N-[(3-nitrophenyl)amino]carbonothioylacetamide+R-NH2N-[(3-nitrophenyl)amino]carbonothioylalkylamide+CH3COOH\text{N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide} + \text{R-NH}_2 \rightarrow \text{N-{[(3-nitrophenyl)amino]carbonothioyl}alkylamide} + \text{CH}_3\text{COOH}

Conditions :

  • DMF, 80°C, 12 hours

  • Triethylamine (base catalyst)

Products : Substituted alkylamides with yields of 45–68% .

Cyclization to Heterocycles

Thiourea participates in S-cyclization to form 1,3-thiazoles. Reaction with α-haloketones (e.g., phenacyl bromide) yields 2-(3-nitrophenylamino)-4-phenylthiazole-5-carboxamide (Table 1) .

Mechanism :

  • Deprotonation of thiourea nitrogen by K₂CO₃.

  • Nucleophilic attack by sulfur on α-carbon of ketone.

  • Elimination of H₂O to form a five-membered ring.

Yield : 55–78% (microwave-assisted synthesis reduces time to 15 minutes) .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the acetamide group:

Acidic conditions (HCl, 110°C):

N-[(3-nitrophenyl)amino]carbonothioylacetamide3-nitroaniline+CH3COOH+H2S\text{this compound} \rightarrow \text{3-nitroaniline} + \text{CH}_3\text{COOH} + \text{H}_2\text{S}

Basic conditions (NaOH, ethanol/H₂O):

3-nitroaniline+sodium acetate+NaSH\rightarrow \text{3-nitroaniline} + \text{sodium acetate} + \text{NaSH}

Applications : Degradation studies for environmental safety assessments .

Table 1: Representative Reactions and Products

Reaction TypeReagents/ConditionsProductYieldSources
Nitro reductionH₂/Pd-C, EtOH, 25°CN-{[(3-aminophenyl)amino]carbonothioyl}acetamide87%
Thiocarbonyl reductionLiAlH₄, THF, 66°CThiol derivative65%
Thiazole formationPhenacyl bromide, K₂CO₃, MW2-(3-nitrophenylamino)-4-phenylthiazole72%
Acetamide hydrolysis6M HCl, reflux3-nitroaniline + acetic acid93%

Structural Insights from Spectroscopic Data

  • ¹H NMR : Thiourea N-H protons appear at δ 12.11, 11.57, and 10.89 ppm (DMSO-d₆) .

  • ¹³C NMR : C=O (δ 180.92 ppm), C=S (δ 164.67 ppm) .

  • IR : ν(C=O) at 1,720 cm⁻¹, ν(N-H) at 3,150 cm⁻¹ .

Mechanistic Considerations

  • Intramolecular hydrogen bonding between C=O and N-H stabilizes planar conformations, directing regioselectivity in cyclization .

  • Electron-withdrawing nitro group enhances electrophilicity at the thiocarbonyl sulfur, facilitating nucleophilic attacks.

This compound’s versatility in forming pharmacophores (e.g., thiazoles, aminophenyl derivatives) positions it as a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide typically involves the reaction of 3-nitroaniline with carbon disulfide and acetic anhydride. The following steps outline the general synthetic route:

  • Formation of Intermediate : 3-nitroaniline reacts with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form 3-nitrophenyl isothiocyanate.
  • Final Product Formation : The intermediate is then reacted with acetic anhydride to yield this compound.

This compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for further chemical synthesis.

Chemistry

This compound serves as a crucial building block in synthesizing various heterocyclic compounds. Its unique carbonothioyl group imparts distinct chemical properties that facilitate the development of new materials and chemical processes.

Biology

Research has indicated that this compound can act as an enzyme inhibitor. Specifically, it has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness in inhibiting PanK (pantothenate kinase), which is essential for coenzyme A biosynthesis in Mycobacterium tuberculosis .

Medicine

The therapeutic potential of this compound has been explored in various contexts:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Its efficacy against bacterial strains has been tested, showing promising results that warrant further investigation into its use as an antimicrobial agent .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Enzyme Inhibition : A study demonstrated that the compound effectively inhibited PanK activity, leading to reduced growth rates of Mycobacterium tuberculosis in vitro. This finding suggests potential use in developing new antitubercular drugs .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed that derivatives of this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations lower than those of established antibiotics like vancomycin .

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group plays a crucial role in the binding process, while the carbonothioyl and acetamide groups contribute to the overall stability of the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related acetamides and thiourea derivatives (Table 1).

Table 1: Structural Comparison of N-{[(3-Nitrophenyl)amino]carbonothioyl}acetamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features References
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Acetamide, nitro Simpler analog; dye intermediate
This compound C₉H₈N₄O₃S 276.25 Acetamide, thiourea, nitro Enhanced H-bonding; metal coordination
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide C₂₁H₁₉N₃O₄S 409.46 Acetamide, thioether, nitro, hydroxy Extended aromatic system; potential bioactivity
N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide C₁₅H₁₂Cl₂N₂O₂ 335.18 Acetamide, dichlorophenyl, nitro Lipophilic; agrochemical potential

Spectroscopic and Reactivity Differences

  • NMR Shifts :

    • N-(3-Nitrophenyl)acetamide exhibits aromatic proton shifts at δ 7.82 ppm (1H) and acetamide protons at δ 2.15 ppm (3H) in CDCl₃ . The thiourea group in the target compound would likely show downfield shifts for NH protons (δ 9–11 ppm) due to hydrogen bonding .
    • The 13C NMR of N-(3-Nitrophenyl)acetamide includes carbonyl carbon at δ 168.9 ppm , while the thiourea carbonyl (C=S) in the target compound would resonate near δ 180–190 ppm .
  • Reactivity: The nitro group in N-(3-Nitrophenyl)acetamide is reducible to an amine (e.g., using Fe nanoparticles/NaBH₄) . The thiourea group in the target compound may enhance reactivity toward metal ions (e.g., Cu²⁺, Fe³⁺) due to sulfur’s chelating ability .

Biological Activity

N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound contains a nitrophenyl group attached to a carbonothioamide structure. This configuration is significant as it contributes to the compound's reactivity and interaction with biological targets.

Key Structural Features:

  • Functional Groups : Nitro group, amine, and carbonothioyl moiety.
  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}S.
  • Molecular Weight : 226.26 g/mol.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Staphylococcus aureus (MIC: 0.78 μg/mL).
    • Other derivatives showed varying activities (e.g., MIC: 1.56 μg/mL for a derivative with a phenyl group) .

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • MCF-7 (breast adenocarcinoma)

In these studies, the compound demonstrated an IC50_{50} value in the range of 25–60 μM, indicating moderate cytotoxicity against these cancer cell lines .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A recent study evaluated several derivatives of this compound for their antibacterial activity against MRSA strains. The results indicated that certain modifications to the nitrophenyl group significantly enhanced antibacterial efficacy .
  • Anticancer Activity Assessment :
    • In another study, the compound was tested against pancreatic cancer cells (PACA2). The findings revealed that it outperformed traditional chemotherapeutics like doxorubicin in specific assays .
  • Mechanistic Insights :
    • Research involving THP-1 macrophage-like cells showed that treatment with the compound led to significant alterations in cellular signaling pathways associated with apoptosis and cell cycle regulation .

Data Tables

Activity TypeCell Line/OrganismIC_{50 / MIC (μg/mL)Reference
AntibacterialStaphylococcus aureus0.78
AnticancerA54934.9
AnticancerMCF-746.3

Q & A

Q. What protocols ensure reproducibility in biological assay preparation (e.g., cytotoxicity studies)?

  • Methodology :
  • Stock Solutions : Prepare in DMSO (10 mM), filter-sterilize (0.22 μm), and store at -20°C. Confirm stability via LC-MS over 1 month.
  • MTT Assay : Use Mosmann’s method with HepG2 cells (72-hour exposure, IC50_{50} determination via nonlinear regression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.